N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound with a molecular formula of C11H16N2O3S It is characterized by the presence of a thiazole ring, an ethyl group, and a methanesulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methanesulfonylphenyl Group: This step involves the reaction of the thiazole intermediate with 4-methanesulfonylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-{2-[(4-methylsulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
N-ethyl-2-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide: Similar structure but with a chlorophenyl group instead of a methanesulfonyl group.
Uniqueness
N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to the presence of the methanesulfonyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-ethyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-15-13(18)8-11-9-21-14(17-11)16-10-4-6-12(7-5-10)22(2,19)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXJLLPSQWODJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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